

MSN-125: A Potent Small-Molecule Inhibitor of Bax/Bak Oligomerization

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Compound of Interest		
Compound Name:	MSN-125	
Cat. No.:	B15566452	Get Quote

An In-depth Technical Guide on the Discovery and Initial Characterization of MSN-125

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSN-125 is a novel small-molecule inhibitor that has demonstrated significant potential in the modulation of the intrinsic apoptosis pathway.[1] This technical guide provides a comprehensive overview of the discovery and initial characterization of MSN-125, with a focus on its mechanism of action, key experimental data, and the methodologies used in its evaluation. MSN-125 acts as a potent inhibitor of the oligomerization of Bax and Bak, two critical proteins in the B-cell lymphoma 2 (Bcl-2) family that govern mitochondrial outer membrane permeabilization (MOMP), a key event in programmed cell death.[1][2] The targeted inhibition of this process positions MSN-125 as a valuable tool for research into apoptosis-related diseases and as a potential therapeutic agent for conditions characterized by excessive cell death, such as neurodegenerative disorders.

Discovery and Mechanism of Action

MSN-125 was identified through screening for small molecules capable of preventing Baxmediated liposome permeabilization. Its primary mechanism of action is the disruption of the formation of higher-order Bax and Bak oligomers on the mitochondrial outer membrane.[1][2] Unlike some other apoptosis modulators, MSN-125 does not prevent the initial recruitment of







Bax to the mitochondria. Instead, it interferes with the protein-protein interactions necessary for the assembly of functional pores, thereby preventing the release of pro-apoptotic factors like cytochrome c. Crosslinking analyses have revealed that **MSN-125** specifically disrupts the interactions between helix 6 and helix 9 of Bax molecules, as well as some interactions within the BH3-groove interface, which are crucial for the oligomerization process.

Quantitative Data Summary

The initial characterization of **MSN-125** has yielded quantitative data that underscore its potency and specificity. The following tables summarize the key findings from various in vitro and cell-based assays.



Assay	Description	Result	Reference
In Vitro Efficacy			
Liposome Permeabilization Assay	Inhibition of tBid- activated Bax- mediated permeabilization of liposomes.	IC50: ~4 μM	
Cell-Based Efficacy			
HCT-116 Cell Viability Assay	Protection of human colon cancer cells from actinomycin Dinduced apoptosis.	5 and 10 μM	
BMK Cell Viability Assay	Protection of baby mouse kidney cells from staurosporine- induced apoptosis.	5 μΜ	
Primary Cortical Neuron Protection	Protection of primary neurons from glutamate excitotoxicity.	Not specified	_
Mechanism of Action			_
Bax Oligomerization Assay	Inhibition of tBid- induced Bax oligomerization in liposomes.	10 μΜ	
Bax Binding to Liposomes	Effect on the initial binding of tBid-activated Bax to liposomes.	No inhibition	

Signaling Pathway and Experimental Workflow

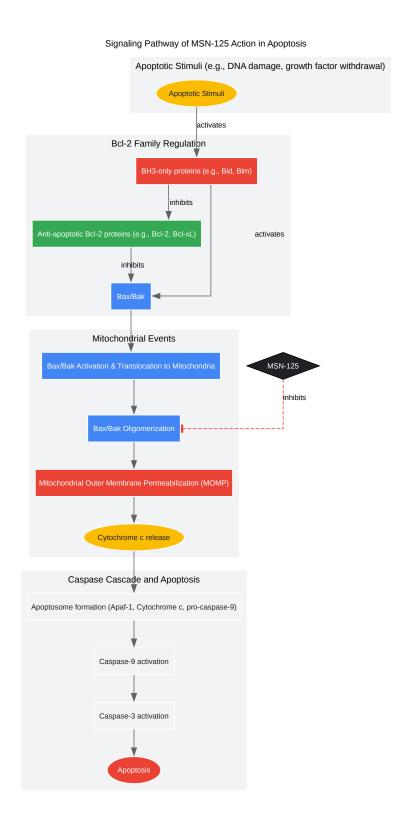






To visually represent the mechanism of action of **MSN-125** and the experimental procedures used in its characterization, the following diagrams have been generated using the DOT language.

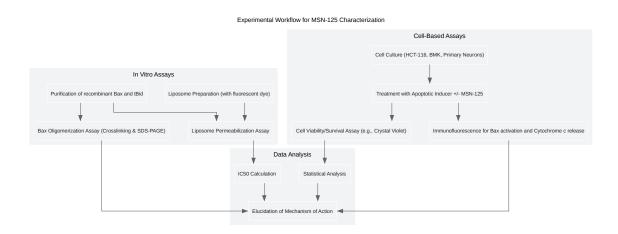




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Caption: Signaling pathway of MSN-125 action in apoptosis.





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